Dimethylheptylpyran

Catalog No.
S526200
CAS No.
32904-22-6
M.F
C25H38O2
M. Wt
370.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylheptylpyran

CAS Number

32904-22-6

Product Name

Dimethylheptylpyran

IUPAC Name

6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

InChI

InChI=1S/C25H38O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,26H,7-13H2,1-6H3

InChI Key

QBEFIFWEOSUTKV-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O

solubility

Soluble in DMSO

Synonyms

3-(1,2-dimethylheptyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo(b,d)pyran-1-ol, dimethylheptylpyran (cannabinol analog)

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O

The exact mass of the compound Dimethylheptylpyran is 370.2872 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25516. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dimethylheptylpyran (DMHP, CAS 32904-22-6), also known by its historical military designation EA-2233, is a highly lipophilic, synthetic structural analog of Δ9-tetrahydrocannabinol (THC). Characterized by the substitution of THC’s 3-pentyl chain with a branched 3-(1,2-dimethylheptyl) chain, DMHP functions as an exceptionally potent agonist at the CB1 receptor . In procurement and laboratory contexts, DMHP is primarily sourced as an ultra-high-potency reference standard, a long-acting pharmacological tool, or a stereochemically complex scaffold for advanced Structure-Activity Relationship (SAR) studies. Its extreme potency, extended biological half-life, and unique physiological profile make it a critical material for specialized neuropharmacological research and forensic toxicology, where standard phytocannabinoids lack the necessary binding affinity or metabolic stability [1].

Substituting DMHP with natural Δ9-THC or other unbranched synthetic cannabinoids fundamentally compromises assay design when extreme receptor saturation or prolonged duration of action is required. The standard 3-pentyl chain of THC is susceptible to relatively rapid metabolic degradation, limiting its utility in longitudinal in vivo studies or extended cell-based assays where frequent re-dosing introduces experimental artifacts. Furthermore, natural THC lacks the stereochemical diversity—existing primarily as a single (-)-trans isomer—needed to systematically probe the axial and equatorial spatial constraints of the CB1 receptor binding pocket [1]. For researchers requiring profound hypotensive or sedative models without the immediate hallucinogenic confounds seen at equieffective THC doses, standard cannabinoids fail to provide the necessary physiological separation, making DMHP structurally and functionally irreplaceable [2].

Enhanced Biological Potency and Receptor Affinity

The substitution of the pentyl chain with a 1,2-dimethylheptyl group dramatically enhances the lipophilicity and receptor affinity of DMHP compared to natural Δ9-THC. In biological models, DMHP demonstrates a 60- to 512-fold increase in biological activity relative to THC. The most active stereoisomer of DMHP (EA-2233-2) exhibits an active dose threshold as low as 0.5–2.8 μg/kg in humans, establishing it as an ultra-potent CB1 agonist [1].

Evidence DimensionBiological activity and in vivo potency threshold
Target Compound Data60-512x higher activity; active dose 0.5–2.8 μg/kg
Comparator Or BaselineΔ9-THC (baseline standard)
Quantified DifferenceUp to 512-fold increase in biological potency
ConditionsIn vivo models and historical human pharmacological assessments

Procurement of DMHP is essential for assays requiring ultra-low-concentration receptor activation or trace-level detection standards where standard THC lacks sufficient affinity.

Extended Pharmacokinetic Stability and Assay Window

The branched side chain of DMHP confers significant resistance to oxidative metabolism, resulting in a substantially extended biological half-life. While the acute effects of THC typically dissipate within 2 to 6 hours, DMHP exhibits an elimination half-life of 20 to 39 hours . Furthermore, its primary active metabolite, 11-hydroxy-DMHP, persists with a half-life exceeding 48 hours, providing a vastly extended window of pharmacological activity [1].

Evidence DimensionElimination half-life
Target Compound Data20–39 hours (parent compound), >48 hours (active metabolite)
Comparator Or BaselineΔ9-THC (typical acute effect duration 2-6 hours)
Quantified DifferenceApproximately 10-fold extension in duration of action
ConditionsIn vivo pharmacokinetic monitoring

The extended stability of DMHP makes it the preferred agonist for longitudinal studies and prolonged cellular assays where frequent re-dosing of standard cannabinoids would introduce experimental artifacts.

Stereochemical Resolution for SAR Mapping

Unlike natural Δ9-THC, which is predominantly isolated as a single (-)-trans stereoisomer, DMHP possesses three stereocenters, yielding eight distinct stereoisomers[1]. The resolution of these isomers (historically designated EA-2233-1 through EA-2233-8) allows researchers to isolate specific enantiomeric effects. This stereochemical complexity provides a critical tool for mapping the spatial constraints of cannabinoid receptors, as the potency varies significantly depending on the axial versus equatorial configurations of the chiral centers[2].

Evidence DimensionStereoisomeric availability for receptor mapping
Target Compound Data8 distinct stereoisomers available for resolution
Comparator Or BaselineNatural Δ9-THC (1 primary isomer)
Quantified Difference8-fold increase in stereochemical variants for SAR
ConditionsReceptor binding pocket mapping and crystallographic studies

Buyers conducting advanced in silico docking validation or structural biology require DMHP's stereoisomeric library to precisely define CB1/CB2 receptor interactions.

Separation of Physiological and Psychological Thresholds

DMHP demonstrates a unique pharmacological profile by inducing profound orthostatic hypotension and sedation at doses well below its hallucinogenic threshold. At doses of 1-2 μg/kg, DMHP triggers severe hypotensive responses, whereas equieffective doses of THC typically induce parallel or preceding psychotropic effects . This distinct separation allows for the targeted study of cannabinoid-induced cardiovascular and sedative effects with minimized central psychological confounds [1].

Evidence DimensionDose threshold for hypotension vs. psychotropic effects
Target Compound DataSevere hypotension occurs at sub-hallucinogenic doses (1-2 μg/kg)
Comparator Or BaselineΔ9-THC (psychotropic and physiological effects overlap)
Quantified DifferenceDisproportionately stronger hypotensive/sedative profile at low doses
ConditionsPreclinical and historical human physiological assessments

DMHP is the optimal selection for researchers developing models of cannabinoid-mediated cardiovascular depression or testing peripheral CB1 antagonists.

Ultra-High Affinity CB1 Receptor Assays

Utilizing DMHP's 60- to 512-fold greater potency than THC to achieve receptor saturation at trace concentrations, making it the ideal reference standard for competitive binding assays and high-throughput screening of novel cannabinoid antagonists.

Longitudinal Pharmacological Modeling

Leveraging DMHP's 20-39 hour half-life to maintain stable agonist concentrations in prolonged in vivo or cell-based models, eliminating the need for continuous infusion or repeated dosing required by standard THC .

Advanced Structure-Activity Relationship (SAR) Mapping

Employing the eight distinct stereoisomers of DMHP to probe the axial and equatorial binding preferences of the CB1 and CB2 receptor pockets, supporting rational drug design and in silico docking validation [1].

Cannabinoid-Induced Cardiovascular Research

Using low-dose DMHP (1-2 μg/kg) to induce reliable orthostatic hypotension and sedation in animal models, isolating peripheral and autonomic cannabinoid effects from overwhelming central psychotropic responses .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.3

Exact Mass

370.2872

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

944O1KA97G

Other CAS

32904-22-6

Wikipedia

Alpha-6,10a-dimethylheptyl-tetrahydrocannabinol

Dates

Last modified: 04-14-2024
1: Osgood PF, Howes JF. delta9-Tetrahydrocannabinol and dimethylheptylpyran induced tachycardia in the conscious rat. Life Sci. 1977 Nov 1;21(9):1329-36. PubMed PMID: 927033.
2: Razdan RK, Dalzel HC. Drugs derived from cannabinoids. 6. Synthesis of cyclic analogues of dimethylheptylpyran. J Med Chem. 1976 May;19(5):719-21. PubMed PMID: 1271414.
3: Wilkison DM, Pontzer N, Hosko MJ. Slowing of cortical somatosensory evoked activity by delta 9-tetrahydrocannabinol and dimethylheptylpyran in alpha-chloralose-anesthetized cats. Neuropharmacology. 1982 Jul;21(7):705-9. PubMed PMID: 6289158.

Explore Compound Types